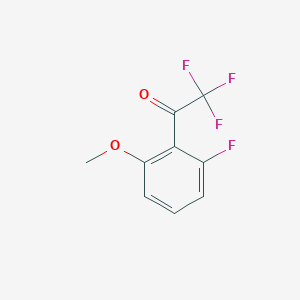

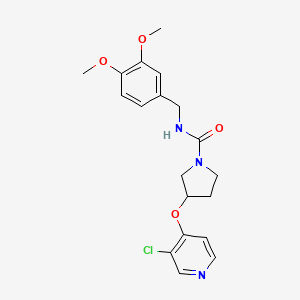

![molecular formula C14H23N3O2 B2982729 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol CAS No. 866155-64-8](/img/structure/B2982729.png)

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is a pyrimidinol-based compound. It contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .

Molecular Structure Analysis

The molecular structure of 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol is quite complex. It contains a total of 43 bonds, including 20 non-H bonds, 3 multiple bonds, 3 rotatable bonds, 3 double bonds, 2 six-membered rings, 1 amidine derivative, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Applications De Recherche Scientifique

Dimerization and Supramolecular Chemistry

6-Methyl-2-butylureidopyrimidone, closely related to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, demonstrates significant dimerization through hydrogen bonding. This characteristic is vital in the field of supramolecular chemistry for building complex molecular structures. The dimerization of ureidopyrimidones, including derivatives like 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, is a key area of study due to its high dimerization constant and potential applications in creating supramolecular polymers and networks (Beijer et al., 1998).

Photophysical Properties and pH-Sensing Applications

The pyrimidine-phthalimide derivatives, which include structures akin to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, have been investigated for their unique photophysical properties. These compounds exhibit solid-state fluorescence and solvatochromism, making them candidates for photophysical studies. Notably, their protonation at nitrogen atoms leads to significant color changes, suggesting potential applications in colorimetric pH sensors and logic gates (Yan et al., 2017).

Broad-Spectrum Reactivator Against Organophosphorus Compounds

HLö 7 dimethanesulfonate, a compound related to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, shows promise as a broad-spectrum reactivator against toxic organophosphorus compounds. Its synthesis and high solubility make it suitable for various applications, particularly in counteracting organophosphate poisoning (Eyer et al., 2005).

Development of Anti-Inflammatory and Analgesic Agents

Compounds derived from pyrimidinol, similar to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, have been synthesized and tested for their anti-inflammatory and analgesic activities. These novel compounds have shown promising results in this field, indicating the potential of pyrimidinol derivatives in pharmaceutical applications (Abu‐Hashem et al., 2011).

Host-Guest Chemistry in Metallacalixarenes

The interaction of 2-pyrimidinol derivatives, similar to 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, with ethylenediaminepalladium(II) and 4,7-phenanthroline leads to the formation of heterotopic metallacalix[n]arenes. These complexes have been studied for their host-guest properties, demonstrating interactions with both cationic and anionic species. This research is significant in the field of coordination chemistry and molecular recognition (Galindo et al., 2004).

Nonlinear Optical Properties

Derivatives of 2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinolin-9-yl, which share structural similarities with 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol, have been studied for their nonlinear optical properties. These compounds show potential for use in materials science, particularly in the development of new photonic and optoelectronic materials (Coe et al., 2009).

Propriétés

IUPAC Name |

4-[(2,6-dimethylmorpholin-4-yl)methyl]-2-propan-2-yl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O2/c1-9(2)14-15-12(5-13(18)16-14)8-17-6-10(3)19-11(4)7-17/h5,9-11H,6-8H2,1-4H3,(H,15,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXXVPPOBKXRDER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC2=CC(=O)NC(=N2)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-4-(4-methoxyphenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2982647.png)

![4-[2-(4-Chlorophenyl)-5-methylpyrrol-1-YL]-N,N-dimethylaniline](/img/structure/B2982650.png)

![3-(2-chlorophenyl)-5-methyl-N-[4-(1,2,4-triazol-1-yl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2982651.png)

![3-Hydroxy-1,3-di-p-tolyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2982652.png)

![2-{[3-(Trifluoromethyl)anilino]methylene}malononitrile](/img/structure/B2982656.png)

![2-(1,3-Benzodioxol-5-yl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2982661.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2982665.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-6-hydroxypyrimidine-4-carboxamide](/img/structure/B2982669.png)